![molecular formula C9H14Cl2F2N2O B12317494 1-[3-(Difluoromethoxy)phenyl]ethane-1,2-diamine dihydrochloride](/img/structure/B12317494.png)
1-[3-(Difluoromethoxy)phenyl]ethane-1,2-diamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(Difluoromethoxy)phenyl]ethane-1,2-diamine dihydrochloride is a chemical compound with the molecular formula C9H14Cl2F2N2O It is known for its unique structure, which includes a difluoromethoxy group attached to a phenyl ring, and an ethane-1,2-diamine moiety
Métodos De Preparación
The synthesis of 1-[3-(Difluoromethoxy)phenyl]ethane-1,2-diamine dihydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Difluoromethoxy Phenyl Intermediate:
Ethane-1,2-diamine Addition: The intermediate is then reacted with ethane-1,2-diamine under controlled conditions to form the desired product.
Purification and Crystallization: The final product is purified through recrystallization and converted to its dihydrochloride salt form.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Análisis De Reacciones Químicas
1-[3-(Difluoromethoxy)phenyl]ethane-1,2-diamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-[3-(Difluoromethoxy)phenyl]ethane-1,2-diamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[3-(Difluoromethoxy)phenyl]ethane-1,2-diamine dihydrochloride involves its interaction with specific molecular targets. The difluoromethoxy group and ethane-1,2-diamine moiety play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways and effects.
Comparación Con Compuestos Similares
1-[3-(Difluoromethoxy)phenyl]ethane-1,2-diamine dihydrochloride can be compared with other similar compounds, such as:
1-[3-(Methoxy)phenyl]ethane-1,2-diamine: This compound lacks the fluorine atoms, which may result in different reactivity and biological activity.
1-[3-(Trifluoromethoxy)phenyl]ethane-1,2-diamine: The presence of an additional fluorine atom can significantly alter the compound’s properties and interactions.
The uniqueness of this compound lies in its specific difluoromethoxy substitution, which imparts distinct chemical and biological characteristics.
Propiedades
Fórmula molecular |
C9H14Cl2F2N2O |
|---|---|
Peso molecular |
275.12 g/mol |
Nombre IUPAC |
1-[3-(difluoromethoxy)phenyl]ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C9H12F2N2O.2ClH/c10-9(11)14-7-3-1-2-6(4-7)8(13)5-12;;/h1-4,8-9H,5,12-13H2;2*1H |
Clave InChI |
MPXUUSVQLBIBMP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)OC(F)F)C(CN)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![17-[(E)-5,6-dimethylhept-3-en-2-yl]-3,5,9-trihydroxy-10,13-dimethyl-1,2,3,4,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-6-one](/img/structure/B12317412.png)
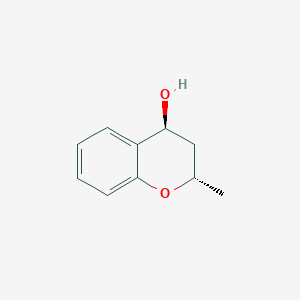

![2-{[4-(4-Methylphenyl)-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetohydrazide](/img/structure/B12317434.png)
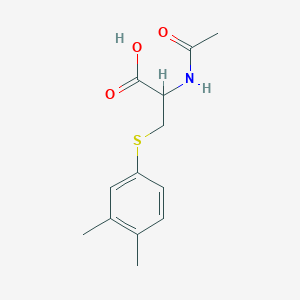
![1,3,2-Dioxaborolane,2-[(1R,2R)-2-(1,1-dimethylethyl)cyclopropyl]-4,4,5,5-tetramethyl-, rel-](/img/structure/B12317439.png)
![17-Ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylic acid](/img/structure/B12317442.png)
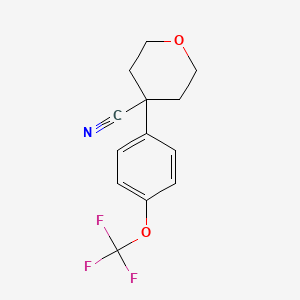
![N-[2-(5-Benzylidene-2,4-dioxo-thiazolidin-3-yl)-ethyl]-2-chloro-acetamide](/img/structure/B12317449.png)
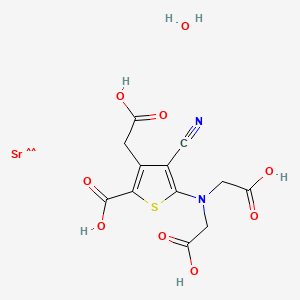
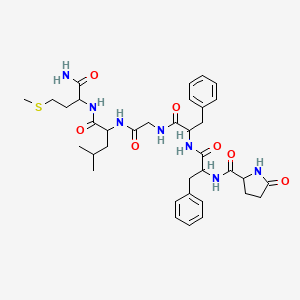
![[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate;sodium](/img/structure/B12317465.png)
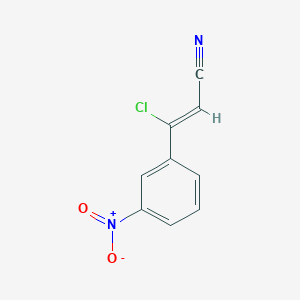
![4-hydroxy-6-(1H-indol-3-yl)-5,6,6a,7,8,9-hexahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B12317483.png)
